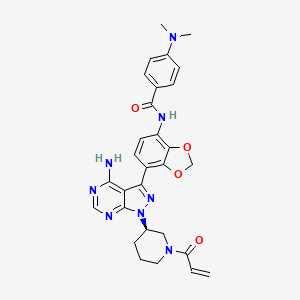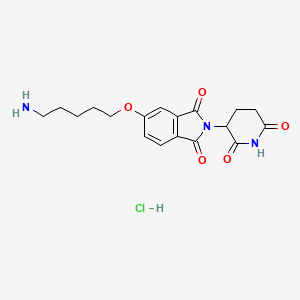![molecular formula C15H13F7N2O2 B12371536 [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a spirocyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the difluoromethyl and fluorine groups: These steps often require the use of specialized reagents such as diethylaminosulfur trifluoride (DAST) for fluorination.
Construction of the spirocyclic framework: This is typically done through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s fluorinated structure can be exploited for imaging studies, as fluorine atoms are often used in positron emission tomography (PET) imaging.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is of significant interest. Its unique structure may confer specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.
作用机制
The mechanism of action of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, potentially affecting their function. The spirocyclic framework may also play a role in stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorine atom and piperazine structure but lacks the spirocyclic framework.
Sulfur compounds: These compounds also contain multiple fluorine atoms and can undergo similar chemical reactions.
Uniqueness
The uniqueness of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone lies in its combination of a highly fluorinated structure with a spirocyclic framework. This combination is relatively rare and can confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H13F7N2O2 |
|---|---|
分子量 |
386.26 g/mol |
IUPAC 名称 |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone |
InChI |
InChI=1S/C15H13F7N2O2/c16-7-1-2-8(23-9(7)10(17)18)11(25)24-6-15(21,22)12(26)13(24)3-4-14(19,20)5-13/h1-2,10,12,26H,3-6H2/t12-,13+/m0/s1 |
InChI 键 |
PZXWEWHWRIXHNA-QWHCGFSZSA-N |
手性 SMILES |
C1CC(C[C@@]12[C@@H](C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
规范 SMILES |
C1CC(CC12C(C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


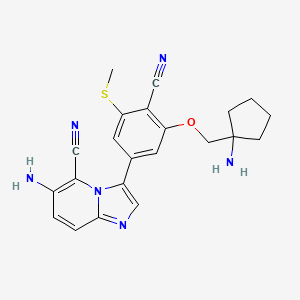
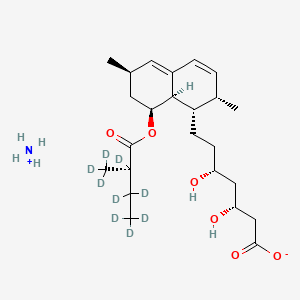
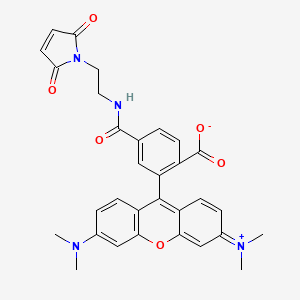
![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)
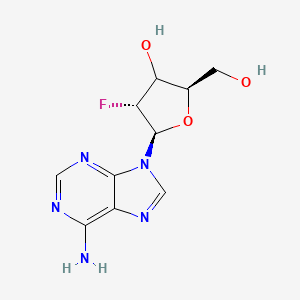
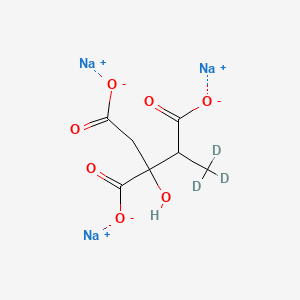
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)

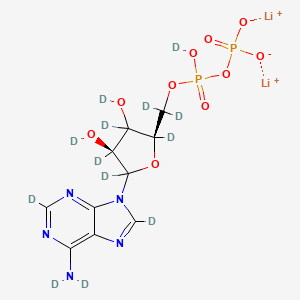
![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
